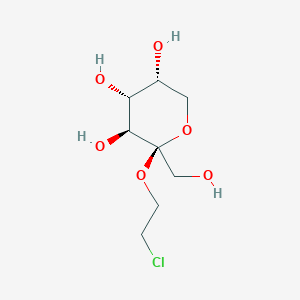
4,6,8-Trimethyl-quinoline-2-thiol
Vue d'ensemble
Description
4,6,8-Trimethyl-quinoline-2-thiol is an organic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 4, 6, and 8, and a thiol group at position 2. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Applications De Recherche Scientifique
4,6,8-Trimethyl-quinoline-2-thiol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Research into its potential therapeutic applications, including its use as an antioxidant and in the development of novel drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Orientations Futures
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and the field of industrial chemistry . The future research directions could involve exploring greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-quinoline-2-thiol typically involves the following steps:
Introduction of Methyl Groups: The methyl groups are introduced at positions 4, 6, and 8 through alkylation reactions. This can be done using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Thiol Group Addition: The thiol group is introduced at position 2 through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,8-Trimethyl-quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The thiol group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides (R-X) and acyl chlorides (RCOCl).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (R-X), acyl chlorides (RCOCl)
Major Products Formed
Oxidation: Disulfide derivatives, sulfonic acid derivatives
Reduction: Quinoline derivatives without the thiol group
Substitution: Various alkylated or acylated quinoline derivatives
Mécanisme D'action
The mechanism of action of 4,6,8-Trimethyl-quinoline-2-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity.
Antioxidant Properties: The compound can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or by modifying key amino acid residues.
Comparaison Avec Des Composés Similaires
4,6,8-Trimethyl-quinoline-2-thiol can be compared with other quinoline derivatives:
Quinoline: The parent compound, which lacks the methyl and thiol groups. It is less reactive and has different chemical properties.
2-Methylquinoline: A simpler derivative with only one methyl group. It has different reactivity and applications.
8-Hydroxyquinoline: A derivative with a hydroxyl group instead of a thiol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4,6,8-trimethyl-1H-quinoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLWESBHRVYTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368686 | |
| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568570-16-1 | |
| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)



![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)
![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)

![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)
![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)

